4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-18-21-20-17-6-5-16(22-23(17)18)15-7-9-19-10-8-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXXBUSVQKYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid hydrazide to form the desired triazolopyridazine compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride or hydrogen gas for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used in these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific compound has shown efficacy against various bacterial strains and fungi:
- Antibacterial Activity : Demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against common fungal pathogens, suggesting potential therapeutic uses in treating fungal infections .
Antimalarial Activity
A study highlighted the potential of triazolo derivatives as antimalarial agents. Compounds related to the structure of 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine were evaluated for their activity against Plasmodium falciparum. Two specific derivatives showed promising results with IC50 values of 2.24 µM and 4.98 µM .
Antifungal Activity
A series of pyridine derivatives containing triazole moieties have been synthesized and tested for antifungal efficacy against strains such as Candida albicans. Some compounds exhibited greater effectiveness than traditional antifungal agents like fluconazole .
Case Study 1: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial properties of various triazole derivatives, including those structurally related to the target compound. The findings indicated a broad spectrum of activity against multiple pathogens, supporting the development of new antimicrobial therapies.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 10 |
| Compound B | S. aureus | 5 |
| Compound C | Candida albicans | 20 |
Case Study 2: Antimalarial Screening
In a virtual screening study aimed at discovering new antimalarial agents, several triazolo derivatives were synthesized and tested for their inhibitory effects on Plasmodium falciparum. The results highlighted that modifications in the triazole ring significantly influenced antimalarial potency.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound X | 2.24 | High |
| Compound Y | 4.98 | Moderate |
Mechanism of Action
The mechanism of action of 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The triazolo[4,3-b]pyridazine core is highly modular. Below is a comparative analysis of key derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Sulfonamides (e.g., piperidin-1-ylsulfonyl in ): Improve aqueous solubility but may limit blood-brain barrier penetration. Sulfanylacetamide (): Introduces hydrogen-bonding capacity, which could modulate pharmacokinetics.
- Position 6 Modifications: Pyridine vs.
Biological Activity
The compound 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structure, characterized by a triazolo-pyridazine core, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazolo moiety fused with a pyridazine , along with a sulfanyl group attached to a methylphenyl substituent.
Biological Activity Overview
The biological activities of this compound have been investigated for various therapeutic potentials including:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Enzyme Inhibition
Antimicrobial Activity
Recent studies have indicated that compounds with similar triazolo-pyridazine structures exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains and fungi. Specific tests have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 31.25 µg/mL for Gram-positive bacteria, indicating promising potential for further development in antimicrobial therapies .
Anticancer Properties
The anticancer potential of the compound has been evaluated through various in vitro assays. Notably, compounds from the same structural family have shown IC50 values indicating effective cytotoxicity against cancer cell lines such as HeLa and MCF-7. For example, certain derivatives reported IC50 values around 7.01 µM against HeLa cells . The mechanism of action is thought to involve interference with microtubule dynamics and inhibition of topoisomerase activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazolo-pyridazine core is known to interact with specific enzymes, inhibiting their activity.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, leading to microtubule disassembly .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the biological activity of related compounds:
- A study on a series of triazolo-pyridazine sulfonamides reported promising results in inhibiting falcipain-2, an enzyme crucial for malaria parasite survival. Compounds from this series exhibited IC50 values as low as 2.24 µM .
- Another investigation into triazolo-pyridazine derivatives revealed significant anti-inflammatory effects in animal models, suggesting their potential use in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 7.01 | HeLa |
| Compound B | Antimicrobial | 31.25 | Gram-positive bacteria |
| Compound C | Anti-inflammatory | Not specified | Inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
